molecular formula C8H14N4O2S B13217581 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

Katalognummer: B13217581
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: QUSUQMMEXJVTBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a 4-methyl-4H-1,2,4-triazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions. These properties make the compound a versatile ligand in coordination chemistry and a potential inhibitor in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Methyl-4H-1,2,4-triazole-3-methanol
  • 4-Methyl-5-(4-methyl-1-piperazinyl)methyl-4H-1,2,4-triazole

Uniqueness

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is unique due to the presence of both a sulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H14N4O2S

Molekulargewicht

230.29 g/mol

IUPAC-Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine

InChI

InChI=1S/C8H14N4O2S/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3

InChI-Schlüssel

QUSUQMMEXJVTBN-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NN=C1S(=O)(=O)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.